molecular formula C14H17BN2O3 B7952531 [3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Cat. No.: B7952531
M. Wt: 272.11 g/mol
InChI Key: DGJDXSAHZSPZNR-UHFFFAOYSA-N
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Description

[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative that features a cyclohexyl group attached to an oxadiazole ring, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Boronic ester or borate.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit the activity of these targets, leading to various biological effects. The oxadiazole ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
  • [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
  • [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Uniqueness

[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the cyclohexyl group may provide steric hindrance, affecting the compound’s reactivity and stability.

Properties

IUPAC Name

[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h4,7-10,18-19H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJDXSAHZSPZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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